molecular formula C20H22N2O B14184529 N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide CAS No. 922704-84-5

N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide

Cat. No.: B14184529
CAS No.: 922704-84-5
M. Wt: 306.4 g/mol
InChI Key: BEVGQAWIOSVHBK-UHFFFAOYSA-N
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Description

N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide is a complex organic compound characterized by its unique structure, which includes a diphenylmethylidene group and a methylidenenorvalinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide typically involves the condensation of diphenylmethylidene with 2-methyl-4-methylidenenorvalinamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

922704-84-5

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-2,4-dimethylpent-4-enamide

InChI

InChI=1S/C20H22N2O/c1-15(2)14-20(3,19(21)23)22-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3,(H2,21,23)

InChI Key

BEVGQAWIOSVHBK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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